molecular formula C8H9F2NO B12091007 4-(1-Aminoethyl)-2,6-difluorophenol

4-(1-Aminoethyl)-2,6-difluorophenol

Cat. No.: B12091007
M. Wt: 173.16 g/mol
InChI Key: CZXLVECFZVNVPP-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-difluorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a difluorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2,6-difluorophenol typically involves the introduction of the aminoethyl group to the difluorophenol ring. One common method is the reductive amination of 2,6-difluorophenol with an appropriate amine source under reducing conditions. The reaction can be catalyzed by transition metals such as palladium or nickel, and hydrogen gas is often used as the reducing agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2,6-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Aminoethyl)-2,6-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminoethyl)-2,6-difluorophenol is unique due to the presence of both the aminoethyl group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-difluorophenol

InChI

InChI=1S/C8H9F2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3

InChI Key

CZXLVECFZVNVPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)O)F)N

Origin of Product

United States

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